molecular formula C15H23NO3 B2962568 Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1396848-24-0

Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2962568
CAS No.: 1396848-24-0
M. Wt: 265.353
InChI Key: YJUUBUIQGVTGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a cyclohex-3-enyl group via a ketone bridge. This compound belongs to a class of nitrogen- and oxygen-containing heterocycles studied for their pharmacological properties, including sigma receptor antagonism . Its synthesis typically involves condensation reactions between spirocyclic amines and carbonyl-containing precursors, as seen in analogous compounds .

Properties

IUPAC Name

cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c17-14(13-5-2-1-3-6-13)16-9-7-15(8-10-16)18-11-4-12-19-15/h1-2,13H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUBUIQGVTGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3CCC=CC3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features Source
Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone Cyclohex-3-enyl C₁₅H₂₁NO₃ (estimated) ~275.34 Unsaturated cyclohexenyl group; potential for increased conformational flexibility N/A
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone 2-Chloro-6-fluorophenyl C₁₅H₁₇ClFNO₃ 313.75 Halogenated aromatic group; enhanced electronic effects
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one 4-Methanesulfonylphenyl C₁₈H₂₅NO₅S 367.46 Sulfonyl group; polarizable and electron-withdrawing
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one None (spirocyclic ketone) C₁₁H₁₈O₃ 198.26 No nitrogen; lower molecular weight; crystalline solid (mp 51°C)

Key Observations :

  • Lipophilicity : The cyclohexenyl derivative likely exhibits intermediate lipophilicity compared to the halogenated aryl (higher) and sulfonyl (lower) analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) may enhance hydrogen-bonding capacity, whereas halogenated aromatics (e.g., ) improve π-π stacking.
  • Conformational Flexibility : The cyclohexenyl group introduces partial rigidity due to conjugation, contrasting with the fully flexible alkyl chain in .

Yield Comparison :

  • Cyclohexenyl Analog: Limited direct data, but analogous spirocyclic methanones report yields of 30–64% .
  • Sulfonylpropan-1-one Derivative : No yield reported, but similar multi-step syntheses often require chromatography for purification.

Pharmacological Activity

Sigma Receptor Antagonism

  • Benzyl- and Phenyl-Substituted Analogs : 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (3–7 mg/kg) reduced binge eating in rats via sigma receptor antagonism .
  • The cyclohexenyl group may modulate blood-brain barrier penetration compared to bulkier substituents.

Biological Activity

Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C19H28O4C_{19}H_{28}O_{4} and its complex structure featuring a spirocyclic framework. The presence of the cyclohexene moiety and the dioxaspiro structure suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound can be summarized as follows:

Activity Description
AntimicrobialExhibits activity against various bacterial strains, potentially inhibiting growth.
Anti-inflammatoryMay reduce inflammation in cellular models, indicating potential therapeutic use.
AnticancerPreliminary studies suggest cytotoxic effects on certain cancer cell lines.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Interaction with Receptors : Similar compounds have been shown to interact with sigma receptors, which play a role in various neurological processes and may influence cancer cell proliferation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Cycle Arrest : Evidence suggests that some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of spirocyclic compounds against Staphylococcus aureus and Escherichia coli, finding significant inhibition at varying concentrations . This suggests that similar derivatives may exhibit comparable effects.
  • Anti-inflammatory Effects :
    • Research on related structures demonstrated their ability to reduce pro-inflammatory cytokines in vitro, indicating a potential pathway for therapeutic application in inflammatory diseases .
  • Cytotoxicity in Cancer Cells :
    • A recent investigation into spirocyclic compounds showed selective cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating effective concentration ranges for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.